(3'R,4'S,5'R)-6''-Chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxylic acid
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Overview
Description
(3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid is a complex organic compound featuring multiple chiral centers and a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid involves multiple steps, including the formation of the spirocyclic core and the introduction of the chloro and fluoro substituents. Key steps in the synthesis may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the chloro and fluoro substituents via halogenation reactions.
- Carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the specific transformation desired, but may include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield ketones or aldehydes, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its spirocyclic structure could impart desirable characteristics such as increased stability or specific reactivity.
Mechanism of Action
The mechanism of action of (3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cell surface receptors, modulating signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid include other spirocyclic compounds and halogenated pyridines. Examples include:
- Spiro[cyclohexane-1,2’-pyrrolidine] derivatives.
- Halogenated indoline derivatives.
- Fluoropyridine derivatives.
Uniqueness
The uniqueness of (3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid lies in its specific combination of structural features, including the spirocyclic core, multiple chiral centers, and halogen substituents. These features contribute to its potential as a versatile intermediate in synthetic chemistry and its potential biological activity.
Properties
Molecular Formula |
C24H24Cl2FN3O3 |
---|---|
Molecular Weight |
492.4 g/mol |
InChI |
InChI=1S/C24H24Cl2FN3O3/c1-22(2)6-8-23(9-7-22)24(14-4-3-12(25)11-15(14)29-21(24)33)16(18(30-23)20(31)32)13-5-10-28-19(26)17(13)27/h3-5,10-11,16,18,30H,6-9H2,1-2H3,(H,29,33)(H,31,32)/t16-,18+,24+/m0/s1 |
InChI Key |
JMRACJQDFUOCEO-NVTAWBTOSA-N |
Isomeric SMILES |
CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)O)C4=C(C(=NC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O)C |
Canonical SMILES |
CC1(CCC2(CC1)C3(C(C(N2)C(=O)O)C4=C(C(=NC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O)C |
Origin of Product |
United States |
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